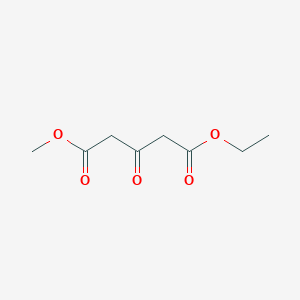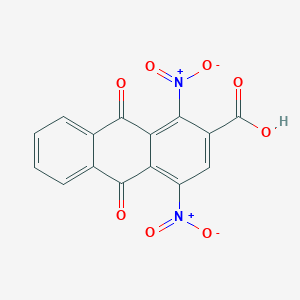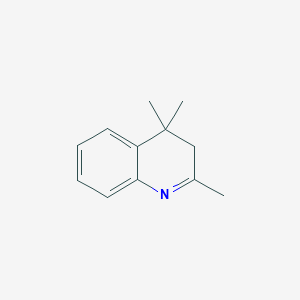
3,5-Dimethyl-1,4-dinitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1,4-dinitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole typically involves the nitration of 3,5-dimethylpyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid decomposition. The reaction is highly exothermic and requires careful temperature control.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Safety measures are paramount due to the highly reactive nature of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3,5-Diamino-1,4-dinitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 3,5-Dimethyl-1,4-dicarboxylic acid pyrazole.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1,4-dinitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of energetic materials and explosives due to its high energy content and stability.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: Lacks the nitro groups, making it less reactive.
3,5-Dinitropyrazole: Contains nitro groups but lacks methyl groups, affecting its stability and reactivity.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A more complex derivative with additional pyrazole rings.
Uniqueness: 3,5-Dimethyl-1,4-dinitro-1H-pyrazole is unique due to the presence of both nitro and methyl groups, which confer a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
65325-30-6 |
|---|---|
Fórmula molecular |
C5H6N4O4 |
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
3,5-dimethyl-1,4-dinitropyrazole |
InChI |
InChI=1S/C5H6N4O4/c1-3-5(8(10)11)4(2)7(6-3)9(12)13/h1-2H3 |
Clave InChI |
DRXKKNVNPOCXES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)





![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)




![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)


